molecular formula C10H14N2O5S B14594493 {[(2-Amino-4-methoxyphenyl)methyl]sulfamoyl}acetic acid CAS No. 61154-72-1

{[(2-Amino-4-methoxyphenyl)methyl]sulfamoyl}acetic acid

Cat. No.: B14594493
CAS No.: 61154-72-1
M. Wt: 274.30 g/mol
InChI Key: GMJIGSSZLYEZPO-UHFFFAOYSA-N
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Description

{[(2-Amino-4-methoxyphenyl)methyl]sulfamoyl}acetic acid is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an amino group, a methoxy group, and a sulfamoyl group attached to an acetic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(2-Amino-4-methoxyphenyl)methyl]sulfamoyl}acetic acid typically involves the reaction of 2-amino-4-methoxybenzylamine with sulfamoyl chloride, followed by the addition of acetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include sodium hydroxide and hydrochloric acid to maintain the pH levels during the reaction .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

{[(2-Amino-4-methoxyphenyl)methyl]sulfamoyl}acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

{[(2-Amino-4-methoxyphenyl)methyl]sulfamoyl}acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of {[(2-Amino-4-methoxyphenyl)methyl]sulfamoyl}acetic acid involves its interaction with specific molecular targets. In biological systems, it acts by inhibiting enzymes involved in folate metabolism, leading to the disruption of DNA synthesis and cell division. This mechanism is similar to that of other sulfonamide compounds, which are known to inhibit bacterial growth by targeting dihydropteroate synthase .

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(Methoxyphenyl)aminomethyl]phenol
  • 4-Methoxyphenylsulfonamide
  • 2-Amino-4-methoxybenzoic acid

Uniqueness

{[(2-Amino-4-methoxyphenyl)methyl]sulfamoyl}acetic acid stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Unlike its analogs, this compound exhibits a broader spectrum of antimicrobial activity and has been shown to be more effective in inhibiting certain bacterial strains .

Properties

CAS No.

61154-72-1

Molecular Formula

C10H14N2O5S

Molecular Weight

274.30 g/mol

IUPAC Name

2-[(2-amino-4-methoxyphenyl)methylsulfamoyl]acetic acid

InChI

InChI=1S/C10H14N2O5S/c1-17-8-3-2-7(9(11)4-8)5-12-18(15,16)6-10(13)14/h2-4,12H,5-6,11H2,1H3,(H,13,14)

InChI Key

GMJIGSSZLYEZPO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)CNS(=O)(=O)CC(=O)O)N

Origin of Product

United States

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